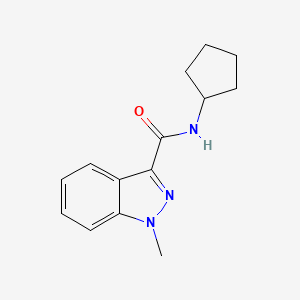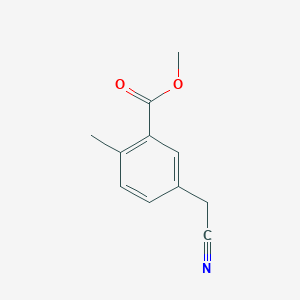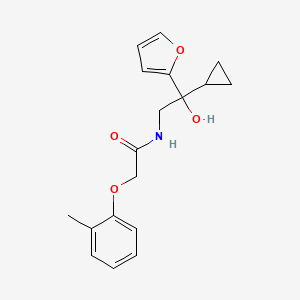
N-Cyclopentyl-1-methylindazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentyl-1-methylindazole-3-carboxamide, also known as CPI or AKB-48, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the cannabinoid receptors that has been extensively studied for its potential medical and scientific applications.
Mécanisme D'action
N-Cyclopentyl-1-methylindazole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to various downstream effects such as the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which are mediated by its activation of the CB1 receptor. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to have neuroprotective effects, particularly in the context of ischemic injury and oxidative stress. It has also been shown to modulate the release of various neurotransmitters, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-Cyclopentyl-1-methylindazole-3-carboxamide has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system and the cannabinoid receptors. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. However, N-Cyclopentyl-1-methylindazole-3-carboxamide also has several limitations. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids. Additionally, its potency and selectivity may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of N-Cyclopentyl-1-methylindazole-3-carboxamide. One potential direction is the development of more selective and potent agonists of the cannabinoid receptors, which may have improved therapeutic efficacy and reduced side effects. Additionally, the study of the endocannabinoid system and the cannabinoid receptors is an area of active research, and further studies are needed to fully understand the mechanisms of action of N-Cyclopentyl-1-methylindazole-3-carboxamide and other cannabinoids. Finally, the potential therapeutic applications of N-Cyclopentyl-1-methylindazole-3-carboxamide and other cannabinoids should be further explored in preclinical and clinical studies.
Méthodes De Synthèse
N-Cyclopentyl-1-methylindazole-3-carboxamide can be synthesized using various methods, including the reaction of 1-methylindazole-3-carboxylic acid with cyclopentyl magnesium bromide, followed by the reaction with oxalyl chloride and then N,N-dimethylformamide dimethyl acetal. Another method involves the reaction of 1-methylindazole-3-carboxylic acid with cyclopentanone in the presence of trifluoroacetic acid and then the reaction with oxalyl chloride and N,N-dimethylformamide dimethyl acetal.
Applications De Recherche Scientifique
N-Cyclopentyl-1-methylindazole-3-carboxamide has been extensively studied for its potential medical and scientific applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been studied for its potential use as a tool in neuroscience research, particularly in the study of the endocannabinoid system and the cannabinoid receptors.
Propriétés
IUPAC Name |
N-cyclopentyl-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17-12-9-5-4-8-11(12)13(16-17)14(18)15-10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCHXQZXNUPVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-methyl-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)

![(2Z)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2636690.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)

![[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2636699.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B2636700.png)

![[4-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2636702.png)